molecular formula C19H22N2O4S B4215797 N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide

Cat. No.: B4215797
M. Wt: 374.5 g/mol
InChI Key: DFSKZPSWESJHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetylphenyl group and an ethylamino sulfonyl phenyl group, making it a subject of interest for scientific research and industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For instance, sulfonylureas are widely used as antidiabetic drugs in the management of diabetes mellitus type 2. They act by increasing secretion of insulin from the beta cells in the pancreas .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the context in which it is used. For instance, a safety data sheet for a related compound, 2-Phenylethanol, indicates that it is harmful if swallowed and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate.

    Amidation: The final step involves the reaction of the sulfonyl phenyl intermediate with an ethylamine derivative to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)ethanesulfonamide: Similar structure but lacks the ethylamino group.

    Azithromycin Related Compound H: Contains a sulfonyl group but differs in the overall structure.

Uniqueness

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-20-26(24,25)18-10-7-15(8-11-18)9-12-19(23)21-17-6-4-5-16(13-17)14(2)22/h4-8,10-11,13,20H,3,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSKZPSWESJHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Reactant of Route 2
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.